molecular formula C13H16FNO2 B2900708 N-[2-(2-fluorophenyl)ethyl]-4-oxopentanamide CAS No. 361464-87-1

N-[2-(2-fluorophenyl)ethyl]-4-oxopentanamide

Cat. No. B2900708
CAS RN: 361464-87-1
M. Wt: 237.274
InChI Key: CIMAKSUDEBKKMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-Fluorophenyl)ethyl]-4-oxopentanamide is a chemical compound with the molecular formula C13H16FNO2 . It has an average mass of 237.270 Da and a monoisotopic mass of 237.116501 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a fluorophenyl group attached to an ethyl chain, which is connected to a 4-oxopentanamide group . More detailed structural analysis would require specific spectroscopic data or crystallographic studies.

Mechanism of Action

FPEA exerts its effects on cells by inhibiting the activity of certain enzymes, particularly those involved in the synthesis of DNA and RNA. This inhibition leads to the accumulation of toxic metabolites in the cell, ultimately resulting in cell death. FPEA has also been shown to modulate the expression of certain genes involved in cell growth and differentiation.
Biochemical and Physiological Effects:
Studies have shown that FPEA can induce apoptosis in cancer cells, leading to a reduction in tumor size. FPEA has also been shown to have anti-inflammatory and anti-oxidant properties, which may make it useful in the treatment of other diseases such as arthritis and cardiovascular disease. In addition, FPEA has been shown to have a low toxicity profile, making it a potentially safe therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of FPEA is its low toxicity profile, which makes it a potentially safe therapeutic agent. However, FPEA has a low solubility in water, which may limit its applicability in certain experimental settings. In addition, FPEA has a relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

Future research on FPEA should focus on its potential therapeutic applications in cancer and other diseases. Studies should investigate the optimal dosing and administration of FPEA, as well as its potential side effects. In addition, studies should investigate the potential synergy of FPEA with other therapeutic agents. Finally, studies should investigate the potential use of FPEA as a diagnostic tool for cancer and other diseases.

Synthesis Methods

The synthesis of FPEA involves the reaction of 2-fluoroacetophenone with 1-bromo-2-phenylethane in the presence of a base such as potassium carbonate. The resulting product is then treated with pentanoyl chloride to form FPEA. The overall yield of this synthesis method is around 50%.

Scientific Research Applications

FPEA has been studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that FPEA can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. FPEA has also been shown to have anti-inflammatory and anti-oxidant properties, which may make it useful in the treatment of other diseases such as arthritis and cardiovascular disease.

properties

IUPAC Name

N-[2-(2-fluorophenyl)ethyl]-4-oxopentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c1-10(16)6-7-13(17)15-9-8-11-4-2-3-5-12(11)14/h2-5H,6-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMAKSUDEBKKMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(=O)NCCC1=CC=CC=C1F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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